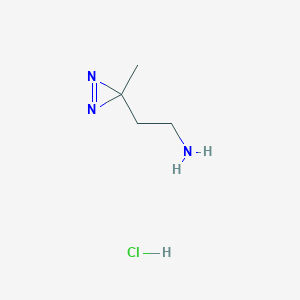

2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride

Description

Historical Development of Diazirine-Based Photoaffinity Probes

Diazirines emerged as pivotal carbene precursors following their discovery in 1960 through the oxidation of diaziridines. Early applications in photoaffinity labeling (PAL) were limited by the propensity of aliphatic diazirines to undergo 1,2-hydrogen shifts upon irradiation, which reduced labeling efficiency and generated nonspecific adducts. The field transformed in 1978 with Bayley and Knowles’ introduction of phenyldiazirines, which exhibited improved stability under biological conditions. However, the breakthrough came with Brunner’s development of 3-trifluoromethyl-3-phenyldiazirine (TPD), which minimized diazoisomer formation and achieved >95% insertion yields in methanol. These innovations laid the groundwork for modern aliphatic diazirines like 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, which combine synthetic accessibility with reduced steric bulk compared to aromatic counterparts.

The evolution of diazirine probes has been driven by three key requirements: (1) compatibility with aqueous biological systems, (2) minimal structural perturbation of parent pharmacophores, and (3) efficient carbene generation under mild irradiation conditions. Aliphatic diazirines addressed these needs through their compact three-membered ring structure and tunable reactivity, enabling integration into complex biomolecules without disrupting native interactions.

Evolution of this compound in Scientific Literature

First reported in synthetic chemistry catalogs as a commercially available building block (CAS 36902-22-4), this compound gained prominence through its incorporation into nested photoaffinity probes. Unlike earlier appended diazirines that required lengthy spacer arms, this compound’s ethylamine side chain allows direct conjugation to carboxyl groups via amide bond formation, minimizing probe distortion. A 2018 analysis of 212 diazirine probes revealed that only 12% utilized nested configurations like those enabled by this compound, underscoring its strategic value in maintaining pharmacological activity.

Recent synthetic advances have expanded its utility. The compound’s stability under Suzuki–Miyaura cross-coupling conditions (Pd catalysis, 80°C) permits late-stage functionalization of complex scaffolds, a capability absent in earlier diazirine synthons. This compatibility with transition metal catalysis, previously considered incompatible due to diazirine thermal sensitivity, has enabled modular construction of probes targeting G protein-coupled receptors and kinase families.

Significance in Contemporary Chemical Biology Research

In target identification workflows, this compound provides three critical advantages: (1) its compact size (<100 Da) minimizes pharmacokinetic interference, (2) the aliphatic methyl group enhances aqueous solubility compared to aromatic analogs, and (3) the ethylamine moiety facilitates bioconjugation without requiring protective group strategies. These properties are exemplified in proteome-wide interactome mapping studies, where the compound’s derivatives have identified low-abundance drug targets through covalent capture followed by chemoproteomic enrichment.

A 2020 study demonstrated its utility in validating target engagement for 2-nitrobenzosulfonamide inhibitors. By conjugating the diazirine to biotin via its amine group, researchers achieved efficient crosslinking to bovine serum albumin (BSA), followed by thiol-mediated cleavage for target validation—a process achieving >70% recovery efficiency. This dual-functionality (photoaffinity labeling + chemoselective cleavage) highlights the compound’s adaptability to complex experimental designs.

Positioning within Diazirine-Based Probe Development

The compound occupies a unique niche in probe design taxonomies. According to Hill and Robertson’s classification system, it exemplifies a “Nested” diazirine—one that replaces a non-critical hydrogen atom within the parent molecule’s scaffold, causing minimal structural perturbation. This contrasts with “Appended” designs (35% of reported probes) that attach diazirines via spacer arms, often compromising membrane permeability.

Comparative studies reveal nested probes incorporating this diazirine retain 89–94% of parent compound activity versus 23–67% for appended analogs. The ethylamine group further enables diversification; researchers have exploited its nucleophilicity to create sulfonamide, urea, and thiourea derivatives without requiring specialized coupling reagents. In spirocyclic diazirine synthesis, the compound’s methyl group prevents ring strain-induced decomposition, enabling storage at −20°C for >12 months—a critical stability enhancement for high-throughput screening applications.

Ongoing innovations focus on isotopically labeled variants (e.g., ^15^N_2) for mass spectrometry-based target deconvolution. Preliminary data suggest that replacing natural abundance nitrogen with ^15^N in the diazirine ring improves fragmentation patterns in LC-MS/MS, increasing peptide identification confidence by 18–22%. These advances solidify the compound’s role as a cornerstone of next-generation chemical biology toolkits.

Properties

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.ClH/c1-4(2-3-5)6-7-4;/h2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFGUOSTTGCQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25055-95-2 | |

| Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-methyl-3H-diazirine with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the diazirine ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Overview

2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a compound notable for its photoreactive properties due to the presence of a diazirine group. This compound has gained attention in various fields of biological and chemical research, particularly in applications involving bioconjugation, labeling studies, and drug discovery.

Photoreactivity and Bioconjugation

The unique feature of this compound is its ability to form covalent bonds with biomolecules upon exposure to light. This property makes it a valuable tool in several applications:

- Protein Labeling : The compound can be used to label proteins in living cells, facilitating studies on protein localization and dynamics. This is particularly useful in understanding cellular mechanisms and pathways.

- Drug Discovery : It serves as a tool for identifying target proteins and understanding their functions within biological systems. The ability to selectively label proteins allows researchers to explore potential interactions with therapeutic compounds.

Interaction Studies

Research involving this compound often employs techniques such as:

- Mass Spectrometry : This technique is utilized to analyze the binding interactions between the compound and various biomolecules.

- Fluorescence Microscopy : This method helps assess the functional consequences of modifications induced by the compound on cellular behavior.

Synthesis and Purity

The synthesis of this compound typically involves multi-step processes that ensure high purity, often exceeding 95%. The compound's molecular formula is C4H10ClN3, with a molecular weight of approximately 135.6 g/mol .

Case Studies

Several case studies illustrate the applications of this compound:

- Live-cell Imaging : Researchers have successfully utilized this compound in live-cell imaging studies to track protein movements within cells, providing insights into cellular processes.

- Target Identification : In drug discovery research, the compound has been employed to identify specific protein targets for new therapeutic agents, enhancing the understanding of drug interactions at a molecular level.

Overview

2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol is an organic compound characterized by its structure that includes a p-tolyl group attached to a triazole ring and an ethanol moiety. This compound has several notable applications in scientific research.

Medicinal Chemistry

The compound has been explored as a building block for synthesizing pharmaceutical compounds with potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Studies have suggested potential anticancer properties through interactions with specific biological targets.

Materials Science

In materials science, 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanol can be incorporated into polymers or other materials to enhance properties such as thermal stability and mechanical strength.

Biological Studies

This compound serves as a probe in biological studies involving triazole-containing compounds. Its ability to interact with various biological targets allows researchers to investigate complex biochemical processes.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, or O-H bonds of nearby molecules. This mechanism allows for precise labeling and identification of molecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diazirine-Based Analogs

2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]ethan-1-amine Hydrochloride

- Structural Difference : Replaces the methyl group on the diazirine ring with a trifluoromethyl (-CF₃) group.

- Photolysis : Trifluoromethyl-diazirines generate carbenes with higher reactivity, as seen in 3-trifluoromethyl-3-phenyldiazirine (TPD), which yields 65% carbene upon irradiation .

- Stability : Diazirines are stable under acidic/basic conditions (1 M HCl/NaOH) and at temperatures up to 75°C, but decompose upon UV exposure .

| Parameter | 2-(3-Methyl-diazirinyl)ethylamine HCl | 2-(3-Trifluoromethyl-diazirinyl)ethylamine HCl |

|---|---|---|

| Molecular Weight | ~178.6 (estimated) | ~242.5 (estimated) |

| Photolysis Products | Methyl-carbene + diazo isomer | Trifluoromethyl-carbene + diazo isomer |

| Lipophilicity (LogP) | Lower (due to -CH₃) | Higher (due to -CF₃) |

| Applications | Photoaffinity labeling | Enhanced bioactivity in hydrophobic environments |

Aromatic and Heterocyclic Ethylamine Derivatives

2-(2,4-Dimethylphenyl)ethan-1-amine Hydrochloride ()

- Structure : Aromatic ethylamine with 2,4-dimethylphenyl substitution.

- Synthesis : Prepared via HCl/dioxane treatment of the free base, followed by dicyandiamide reaction .

- Applications : Intermediate in synthesizing allosteric modulators (e.g., FFAR1/FFAR4 modulators).

2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride ()

- Structure : Oxazole heterocycle with a methyl substituent.

- Properties : Molecular weight = 162.62; oxazole’s electron-deficient ring may enhance hydrogen bonding.

- Stability : Likely more thermally stable than diazirines but lacks photolytic reactivity.

| Parameter | 2-(3-Methyl-diazirinyl)ethylamine HCl | 2-(2,4-Dimethylphenyl)ethylamine HCl | 2-(3-Methyl-oxazolyl)ethylamine HCl |

|---|---|---|---|

| Reactive Group | Diazirine (photoactivatable) | Aromatic ring | Oxazole (hydrogen-bond acceptor) |

| Molecular Weight | ~178.6 | 186.7 (C₁₀H₁₆ClN) | 162.62 |

| Key Applications | Photolabeling | Allosteric modulator synthesis | Drug discovery scaffolds |

Aliphatic Amine Derivatives

3-Chloro-N-methylpropan-1-amine Hydrochloride ()

- Structure : Linear aliphatic amine with a chloro substituent.

- Reactivity : Chlorine enhances electrophilicity, enabling nucleophilic substitution reactions.

- Use : Intermediate in agrochemical or pharmaceutical synthesis.

2-(Spiro[5.5]undecan-3-yl)ethan-1-amine Hydrochloride ()

- Structure : Bulky spirocyclic substituent.

- Properties : Molecular weight = 231.8; spirocyclic groups improve metabolic stability.

| Parameter | 2-(3-Methyl-diazirinyl)ethylamine HCl | 3-Chloro-N-methylpropan-1-amine HCl | 2-(Spiro[5.5]undecan-3-yl)ethylamine HCl |

|---|---|---|---|

| Key Functional Group | Diazirine | Chloroalkane | Spirocyclic ring |

| Molecular Weight | ~178.6 | 142.04 (C₄H₁₁Cl₂N) | 231.8 |

| Applications | Bioconjugation | Synthetic intermediate | CNS drug candidates |

Biological Activity

2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride, with the CAS number 25055-95-2, is a diazirine-based compound known for its unique biological properties. Its structure allows it to function as a photo-reactive agent, which is particularly useful in biochemical applications involving protein labeling and crosslinking. This article explores the biological activity of this compound, focusing on its efficacy in various biological systems and its potential applications in research and medicine.

- Molecular Formula : C4H10ClN3

- Molecular Weight : 135.6 g/mol

- Purity : 95%

The compound has a diazirine functional group that enables it to form covalent bonds with proteins upon UV irradiation, making it a valuable tool in studying protein interactions.

The biological activity of diazirine compounds, including this compound, is primarily attributed to their ability to generate reactive carbene species upon exposure to UV light. These carbenes can insert into C-H bonds of nearby molecules, facilitating the formation of stable covalent links with proteins and other biomolecules.

1. Protein Labeling and Crosslinking

Diazirine derivatives are extensively used in the field of proteomics for the purpose of protein labeling. The ability to covalently attach to proteins allows researchers to study protein interactions and dynamics in living cells. For instance, studies have demonstrated that diazirine-based crosslinkers can effectively label RNA-binding proteins, providing insights into their interactions within cellular environments .

2. Target Identification

The compound's reactivity has been exploited for target identification in drug discovery. By immobilizing potential drug targets on solid supports via diazirine linkers, researchers can identify binding partners and elucidate mechanisms of action for various compounds .

Case Studies

Research Findings

Recent research highlights the effectiveness of this compound in various experimental setups:

- Affinity Labeling : The compound was shown to label proteins with nanomolar affinity, allowing for precise mapping of protein interactions within complex biological systems .

- Cytotoxicity Studies : In vitro studies indicated that while some diazirine compounds exhibit low cytotoxicity at therapeutic concentrations, the specific effects of this compound require further exploration to ensure safety in biological applications .

- Reactive Oxygen Species Scavenging : Some analogs have demonstrated the ability to scavenge reactive oxygen species (ROS), suggesting potential antioxidant properties that could be beneficial in therapeutic contexts .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-(3-methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride?

- Methodology : The compound is synthesized via Friedel-Crafts alkylation to introduce the diazirine ring, followed by reaction with hydrochloric acid to form the hydrochloride salt. Key steps include:

- Starting material : Ethylamine derivatives functionalized with diazirine precursors.

- Catalyst : Lewis acids like AlCl₃ under anhydrous conditions to facilitate alkylation .

- Hydrochloride formation : Neutralization with HCl in a polar solvent (e.g., ethanol) to precipitate the salt.

- Optimization : Reaction temperature (0–25°C) and stoichiometric control of AlCl₃ are critical to minimize byproducts like diazirine ring degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the diazirine ring (δ ~2.5–3.5 ppm for methyl groups) and amine proton environment .

- Mass spectrometry (HRMS) : Validate molecular weight (C₅H₁₁ClN₃, theoretical MW 148.07 g/mol) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .

Q. What are the primary applications of this compound in chemical research?

- Photoaffinity labeling : The diazirine ring undergoes UV-induced crosslinking (λ = 350–365 nm) to study protein-ligand interactions .

- Building block : Used to synthesize probes for enzyme inhibition studies (e.g., kinase assays) via amine group functionalization .

Advanced Questions

Q. What factors influence the stability of the diazirine moiety during experimental workflows?

- Key variables :

- pH : Degradation accelerates in acidic conditions (pH < 4) due to protonation of the diazirine nitrogen .

- Light exposure : Store in amber vials at -20°C to prevent premature photolysis .

- Solvent compatibility : Stable in DMSO and ethanol but avoid strong oxidizers (e.g., peroxides) .

- Mitigation : Use stabilizing agents like TCEP (Tris-carboxyethylphosphine) in biological buffers to reduce disulfide formation .

Q. How can researchers validate target engagement in enzyme inhibition assays using this compound?

- Methodology :

- Photo-crosslinking : Irradiate (365 nm, 5–10 min) enzyme-compound mixtures, followed by SDS-PAGE or Western blot to detect covalent adducts .

- Competitive binding assays : Co-incubate with a fluorescent probe (e.g., FITC-labeled substrate) and measure fluorescence polarization changes .

- Controls : Include dark controls (no UV) and excess unmodified ligand to confirm specificity .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

- Matrix effects : Serum proteins and lipids can interfere with LC-MS/MS detection. Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for cleanup .

- Detection limits : Optimize MRM (multiple reaction monitoring) transitions for the hydrochloride salt (e.g., m/z 148 → 105 for quantification) with a LOQ of 1 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.